Cas no 4377-37-1 (Pyridine,2-(trichloromethyl)-)
Pyridine,2-(trichloromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine,2-(trichloromethyl)-
- 2-(trichloromethyl)pyridine
- 2-Trichloromethyl pyridine
- 4377-37-1
- DTXSID10195931
- trichloromethylpyridine
- SCHEMBL2331251
- Pyridine, 2-(trichloromethyl)-
- s11288
- trichloromethyl pyridine
- 2-trichloromethyl-pyridine
- KAQJMEHRXVENSF-UHFFFAOYSA-N
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- Inchi: 1S/C6H4Cl3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H
- InChI Key: KAQJMEHRXVENSF-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CN=1)(Cl)Cl
Computed Properties
- Exact Mass: 194.94112
- Monoisotopic Mass: 194.941
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.4526
- Melting Point: -10°C
- Boiling Point: 321.87°C (rough estimate)
- Flash Point: 117 °C
- Refractive Index: 1.5596 (estimate)
- PSA: 12.89
Pyridine,2-(trichloromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362379-1g |
2-(trichloromethyl)pyridine |
4377-37-1 | 95%+ | 1g |
$587 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735969-1g |
2-(Trichloromethyl)pyridine |
4377-37-1 | 98% | 1g |
¥2471.00 | 2024-10-29 | |
| 1PlusChem | 1P0073L4-250mg |
Pyridine,2-(trichloromethyl)- |
4377-37-1 | 95% | 250mg |
$287.00 | 2024-05-02 | |
| 1PlusChem | 1P0073L4-1g |
Pyridine,2-(trichloromethyl)- |
4377-37-1 | 95% | 1g |
$683.00 | 2024-05-02 |
Pyridine,2-(trichloromethyl)- Suppliers
Pyridine,2-(trichloromethyl)- Related Literature
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Alexander K. Eltyshev,Irina A. Agafonova,Artem S. Minin,Varvara A. Pozdina,Vadim A. Shevirin,Pavel A. Slepukhin,Enrico Benassi,Nataliya P. Belskaya Org. Biomol. Chem. 2021 19 9880
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2. Monofunctionalized tridecachlorodiphenyl (2-pyridyl)methyl radicals. Synthesis and spectral analysisLuis Julia,Juan Riera,Ramón Teixidó J. Chem. Soc. Perkin Trans. 1 1991 1101
Additional information on Pyridine,2-(trichloromethyl)-
2-(Trichloromethyl)pyridine (CAS No. 4377-37-1): An Overview of Its Properties, Applications, and Recent Research
2-(Trichloromethyl)pyridine (CAS No. 4377-37-1) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-(trichloromethyl)pyridine, is characterized by its unique molecular structure, which combines a pyridine ring with a trichloromethyl group. This combination endows the compound with a range of interesting properties that make it valuable for various applications.
The pyridine ring is a fundamental building block in organic chemistry, known for its aromaticity and basicity. The presence of the trichloromethyl group introduces additional reactivity and functional versatility to the molecule. The trichloromethyl group is highly electrophilic and can participate in various chemical reactions, making 2-(trichloromethyl)pyridine an important intermediate in synthetic pathways.
One of the key applications of 2-(trichloromethyl)pyridine is in the synthesis of pharmaceuticals and agrochemicals. The compound can serve as a starting material for the preparation of more complex molecules with therapeutic or pesticidal properties. For example, recent studies have explored the use of 2-(trichloromethyl)pyridine in the synthesis of novel antiviral agents and fungicides. These studies highlight the compound's potential in developing new treatments for viral infections and crop protection.
In medicinal chemistry, 2-(trichloromethyl)pyridine has been investigated for its ability to modulate biological pathways. Research has shown that derivatives of this compound can exhibit selective inhibition of specific enzymes, making them promising candidates for drug development. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-(trichloromethyl)pyridine effectively inhibited the activity of a key enzyme involved in cancer cell proliferation. This finding underscores the potential of 2-(trichloromethyl)pyridine as a lead compound for anticancer drug discovery.
Beyond its applications in pharmaceuticals, 2-(trichloromethyl)pyridine has also found use in materials science. The compound can be incorporated into polymers and other materials to enhance their properties. For example, researchers have developed novel polymers containing 2-(trichloromethyl)pyridine units that exhibit improved thermal stability and mechanical strength. These materials have potential applications in electronics, coatings, and adhesives.
The physical properties of 2-(trichloromethyl)pyridine are well-documented and contribute to its utility in various applications. The compound is a colorless liquid at room temperature with a boiling point around 180°C. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in laboratory and industrial settings.
Safety considerations are an important aspect when working with 2-(trichloromethyl)pyridine. While the compound is not classified as hazardous under current regulations, it is essential to follow standard laboratory safety protocols when handling it. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, fume hoods should be used to minimize exposure to vapors.
Recent advances in analytical techniques have facilitated the characterization and quantification of 2-(trichloromethyl)pyridine in complex matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a standard method for detecting and quantifying this compound in pharmaceutical formulations and environmental samples. These techniques have improved our understanding of the compound's behavior and distribution in various systems.
In conclusion, 2-(trichloromethyl)pyridine (CAS No. 4377-37-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure and versatile reactivity make it an important intermediate and building block for developing new materials and pharmaceuticals. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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